![molecular formula C23H24N2O B5822970 N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPN is a small molecule inhibitor that targets a specific protein kinase and has been shown to exhibit promising results in various preclinical studies.
作用机制
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide is a small molecule inhibitor that targets a specific protein kinase called MNK1/2. MNK1/2 is involved in various cellular processes, including protein translation, cell proliferation, and inflammation. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide binds to the ATP-binding pocket of MNK1/2, preventing its activity and downstream signaling pathways. This results in the inhibition of protein translation, reduced cell proliferation, and reduced inflammation.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to have various biochemical and physiological effects. In cancer, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of these disorders.
实验室实验的优点和局限性
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has several advantages for lab experiments, including its well-established synthesis method, its specificity for MNK1/2, and its potential therapeutic applications. However, there are also some limitations to using N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide in lab experiments. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet established.
未来方向
There are several future directions for N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide research. One potential direction is to further investigate its therapeutic potential in cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, the development of MNK1/2 inhibitors with improved selectivity and potency could lead to the discovery of new therapeutic targets and applications.
合成方法
The synthesis of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide involves the reaction between 4-methylpiperidine and 2-naphthoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide. The synthesis method has been established and optimized, allowing for the efficient production of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide in large quantities.
科学研究应用
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been extensively studied in various preclinical models, including cancer, inflammation, and neurological disorders. In cancer, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein kinase. Inflammation is a complex process involving various signaling pathways, and N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In neurological disorders, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-17-12-14-25(15-13-17)22-9-5-4-8-21(22)24-23(26)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXZFHZHIOHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
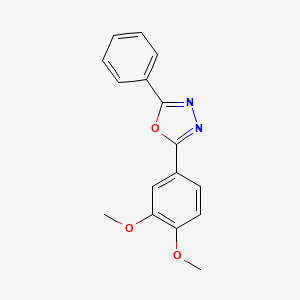
![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)
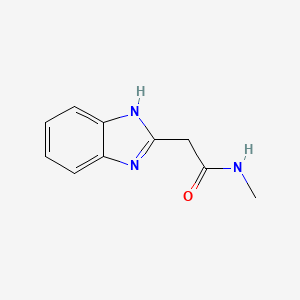
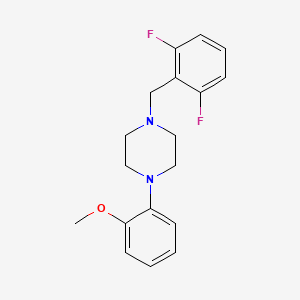
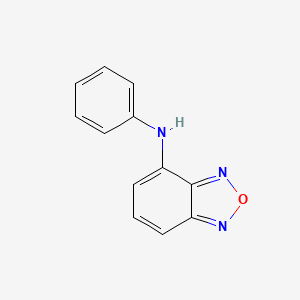
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)
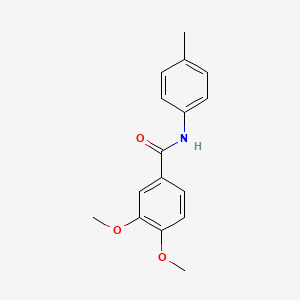
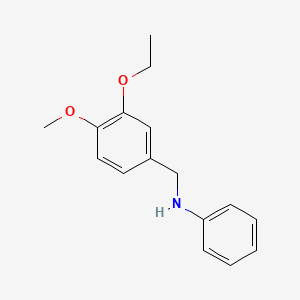
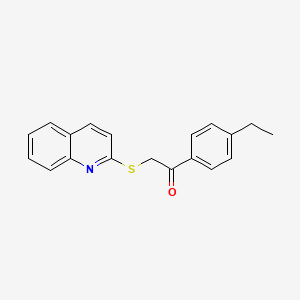
![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)
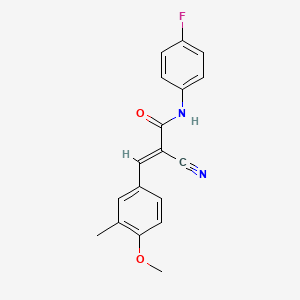
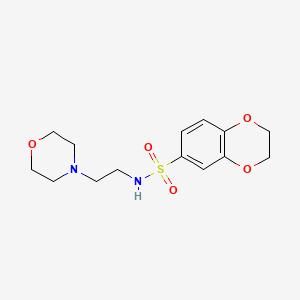
![2-[4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B5822980.png)